MLK3 Biochemical Potency Gap: MLK3-IN-1 vs. Parent FAK Inhibitor PF-431396
The core differentiation of MLK3-IN-1 is the profound potency shift achieved via target hopping. While the starting molecule PF-431396 is a potent FAK inhibitor with only off-target MLK3 activity, compound 37 was explicitly optimized for MLK3 [1]. MLK3-IN-1 inhibits MLK3 with an IC50 of <1 nM, representing a dramatic improvement over PF-431396's sub-micromolar activity toward MLK3 [1]. Critically, this was achieved while simultaneously abolishing FAK activity: MLK3-IN-1 inhibits FAK with an IC50 of only 15.5 µM, yielding a >15,000-fold selectivity for MLK3 over FAK . This constitutes a fundamental shift in target engagement that neither PF-431396 nor related dual FAK/MLK3 inhibitors can replicate.
| Evidence Dimension | MLK3 Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 1 nM (MLK3-IN-1, Compound 37) |
| Comparator Or Baseline | Parent FAK inhibitor PF-431396: MLK3 activity was off-target only, FAK IC50 ~2 nM |
| Quantified Difference | >1,000-fold improvement in MLK3 potency; >15,000-fold selectivity shift from FAK to MLK3 |
| Conditions | Biochemical in vitro kinase assay; IC50 measured via standard enzyme inhibition protocols |
Why This Matters
This confirms that MLK3-IN-1 achieves target engagement at sub-nanomolar concentrations where its structural parent and FAK-targeting analogs are functionally inactive against MLK3, making it the only viable chemical probe for studying MLK3-specific signaling without FAK confounding.
- [1] Sander, P., et al. Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. J. Med. Chem. 2025, 68, 674–694. View Source
